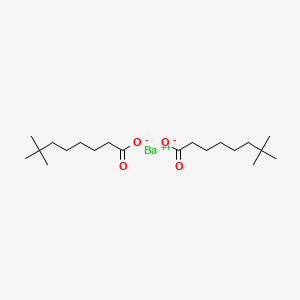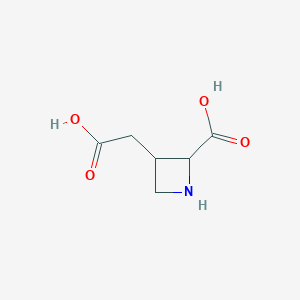![molecular formula C95H152N6O36S6 B13394366 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate CAS No. 9002-64-6](/img/structure/B13394366.png)
1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate” is a complex organic molecule with multiple sulfonamide and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of appropriate sulfonamides with but-2-enedioic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. For example, the reaction might be carried out in the presence of a strong acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, depending on the specific requirements of the reaction.
Industrial Production Methods
Industrial production of these compounds may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted sulfonamides and esters.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of bacterial infections due to their sulfonamide groups.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of these compounds often involves the interaction of the sulfonamide groups with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
Uniqueness
The uniqueness of these compounds lies in their specific sulfonamide and ester functional groups, which confer distinct chemical and biological properties. The variation in the sulfonamide substituents (e.g., benzenesulfonamido, benzylsulfonylamino, cyclohexylmethylsulfonylamino) allows for fine-tuning of their reactivity and biological activity, making them valuable tools in research and industrial applications.
特性
CAS番号 |
9002-64-6 |
|---|---|
分子式 |
C95H152N6O36S6 |
分子量 |
2146.6 g/mol |
IUPAC名 |
1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C17H29NO6S.C17H23NO6S.C16H27NO6S.C16H21NO6S.C15H27NO6S.C14H25NO6S/c2*1-13(2)24-17(20)10-9-16(19)23-11-14(3)18-25(21,22)12-15-7-5-4-6-8-15;2*1-12(2)23-16(19)10-9-15(18)22-11-13(3)17-24(20,21)14-7-5-4-6-8-14;1-11(2)22-14(18)8-7-13(17)21-9-12(3)16-23(19,20)10-15(4,5)6;1-10(2)9-22(18,19)15-12(5)8-20-13(16)6-7-14(17)21-11(3)4/h9-10,13-15,18H,4-8,11-12H2,1-3H3;4-10,13-14,18H,11-12H2,1-3H3;9-10,12-14,17H,4-8,11H2,1-3H3;4-10,12-13,17H,11H2,1-3H3;7-8,11-12,16H,9-10H2,1-6H3;6-7,10-12,15H,8-9H2,1-5H3 |
InChIキー |
VMJDZRLRUKYZSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CS(=O)(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC(C)(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13394286.png)
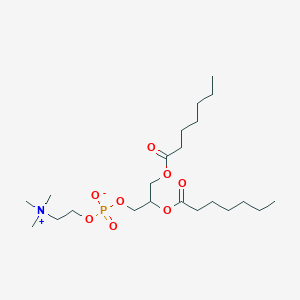
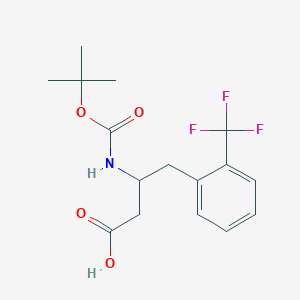
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B13394308.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)
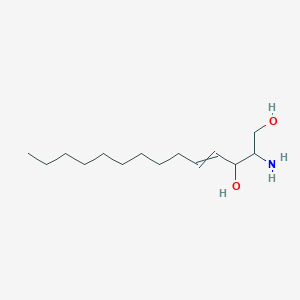
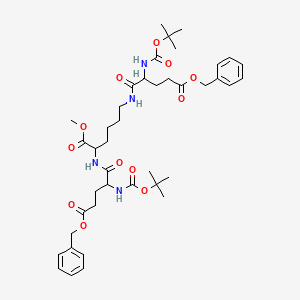
![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
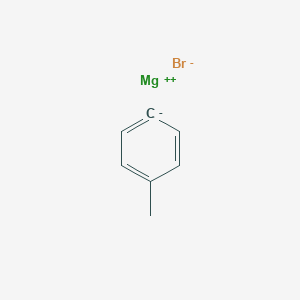
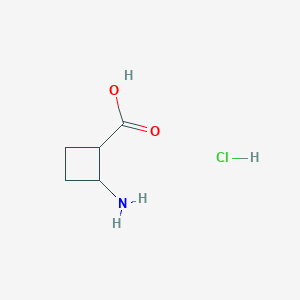
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
